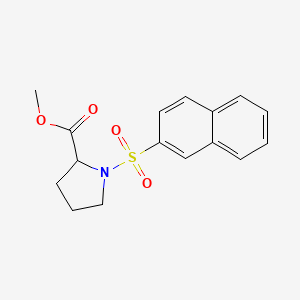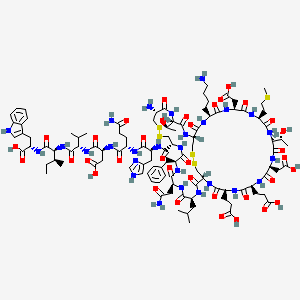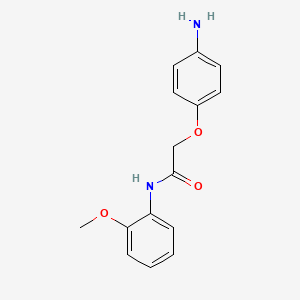![molecular formula C21H16 B12039781 9H-Fluorene, 9-[(4-methylphenyl)methylene]- CAS No. 2871-85-4](/img/structure/B12039781.png)
9H-Fluorene, 9-[(4-methylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9-[(4-methylphenyl)methylene]-: is an organic compound that belongs to the fluorene family It is characterized by a fluorene core with a 4-methylphenylmethylene substituent at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- typically involves the condensation of fluorene with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
On an industrial scale, the production of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Mild to moderate temperatures.
Products: Reduced derivatives, such as alcohols.
-
Substitution
Reagents: Halogens, nitrating agents.
Conditions: Varies depending on the substituent.
Products: Substituted fluorenes, such as halofluorenes or nitrofluorenes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Scientific Research Applications
Chemistry
In chemistry, 9H-Fluorene, 9-[(4-methylphenyl)methylene]- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While not extensively studied in biological contexts, derivatives of fluorene compounds have shown potential in biological applications, such as fluorescent probes and bioimaging agents.
Medicine
Research into the medicinal applications of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- is limited. its structural analogs have been investigated for their potential as pharmaceutical intermediates and therapeutic agents.
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 9H-Fluorene, 9-[(4-methylphenyl)methylene]- exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways are determined by the specific functional groups present and the conditions under which it is used. For example, in oxidation reactions, it targets electron-rich sites, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
-
9H-Fluorene, 9-[(4-methoxyphenyl)methylene]-
- Similar structure with a methoxy group instead of a methyl group.
- Different electronic properties due to the presence of the methoxy group.
-
9H-Fluorene, 9-[(4-chlorophenyl)methylene]-
- Contains a chlorine substituent, leading to different reactivity and applications.
-
9H-Fluorene, 9-[(4-nitrophenyl)methylene]-
- Contains a nitro group, which significantly alters its chemical behavior and potential applications.
Uniqueness
9H-Fluorene, 9-[(4-methylphenyl)methylene]- is unique due to its specific substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics, where precise control over molecular properties is crucial.
Properties
CAS No. |
2871-85-4 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-[(4-methylphenyl)methylidene]fluorene |
InChI |
InChI=1S/C21H16/c1-15-10-12-16(13-11-15)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14H,1H3 |
InChI Key |
AYDRLTKKUTUIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)
![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)



![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
